molecular formula C6H5Cl2NS B8246313 2,3-Dichloro-5-(methylsulfanyl)pyridine CAS No. 203731-39-9

2,3-Dichloro-5-(methylsulfanyl)pyridine

Cat. No.: B8246313
CAS No.: 203731-39-9
M. Wt: 194.08 g/mol
InChI Key: BAYSIKMUOGEESD-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(methylsulfanyl)pyridine is an organic compound with the molecular formula C6H3Cl2NS It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methylsulfanyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(methylsulfanyl)pyridine typically involves the chlorination of 5-(methylsulfanyl)pyridine. One common method includes the reaction of 5-(methylsulfanyl)pyridine with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms on the pyridine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent output. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as distillation and recrystallization, are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(methylsulfanyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove chlorine atoms or modify the methylsulfanyl group using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives or modified methylsulfanyl groups.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

2,3-Dichloro-5-(methylsulfanyl)pyridine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(methylsulfanyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and methylsulfanyl group contribute to its binding affinity and reactivity. For example, in biological systems, it may inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a methylsulfanyl group.

    2,3-Dichloro-5-(methyl)pyridine: Lacks the sulfur atom, having only a methyl group.

    2,3-Dichloro-5-(ethylsulfanyl)pyridine: Contains an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

2,3-Dichloro-5-(methylsulfanyl)pyridine is unique due to the presence of both chlorine atoms and a methylsulfanyl group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions in synthetic and biological applications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2,3-dichloro-5-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NS/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYSIKMUOGEESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294783
Record name 2,3-Dichloro-5-(methylthio)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203731-39-9
Record name 2,3-Dichloro-5-(methylthio)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203731-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-5-(methylthio)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 50.6 g (0.3 mol) of 3-amino-5,6-dichloropyridine in 700 ml of methylene chloride was slowly added dropwise at 40° C. to a solution of 56.6 g (0.6 mol) of dimethyl disulfide and 46.7 g (0.45 mol) of tert-butyl nitrite in 320 ml of dry methylene chloride. The mixture was then stirred for 1 hour at 40° C. and subsequently for another approximately 15 hours at approximately 20° C., whereupon 500 ml of ice-water were added to the reaction mixture. The organic phase which was separated off was washed once with 1 N hydrochloric acid and once with water, dried over sodium sulfate and finally concentrated. After the crude product had been stirred with n-hexane, 21 g of a dark solid were obtained (purity 94% according to GC). After the hexane solution was concentrated, a further 21.3 g of product of value remained which had a purity of 77% (according to GC). Total yield: 62%; m.p.: 66-67° C.; 1H-NMR (in d6 dimethyl sulfoxide): δ [ppm]=2.6 (s, CH3); 8.1 and 8.3 (2×d, pyr H).
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
62%

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